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Compound of Interest

Compound Name: C6-Nbd-PC

Cat. No.: B1258141

Get Quote

C6-NBD-PC is a synthetic phospholipid analog widely used in cell biology to investigate the

dynamics of lipid molecules within cellular membranes.[1][2] The molecule consists of a

standard phosphatidylcholine (PC) headgroup and a glycerol backbone. At the sn-1 position, it

typically has a palmitoyl chain, while the sn-2 position is occupied by a six-carbon (hexanoyl)

acyl chain covalently linked to the NBD fluorophore.[3]

Chemical Structure and Core Principles
The key feature of C6-NBD-PC is the combination of a lipid scaffold with the NBD fluorophore.

NBD is a small, environmentally sensitive dye, meaning its fluorescence properties can change

in response to the polarity of its surroundings.[1] The short C6 acyl chain makes the molecule

more water-soluble than its endogenous counterparts, which facilitates its rapid insertion into

the outer leaflet of the plasma membrane from an aqueous solution.[2] This property allows

researchers to introduce the probe to live cells in a controlled manner to track its subsequent

internalization and distribution.

Quantitative Data
A summary of the key physicochemical properties of C6-NBD-PC is presented below. These

values are essential for designing and executing experiments, particularly for configuring

imaging and spectroscopic equipment.
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Property Value References

Full Chemical Name

1-palmitoyl-2-(6-[N-(7-

nitrobenz-2-oxa-1,3-diazol-4-

yl)amino]hexanoyl)-sn-glycero-

3-phosphocholine

[3]

Molecular Formula C₃₆H₆₂N₅O₁₁P [4]

Molecular Weight 771.89 g/mol [4]

Excitation Maximum ~465 - 467 nm [4][5][6]

Emission Maximum ~534 - 538 nm [4][5][6]

Typical Solvents Chloroform, Ethanol, DMSO [2][6][7][8]

Aggregation Profile
Aggregation is ruled out in

membranes up to 2.5 mol%
[3]

Fluorescence Lifetime ~5.6 - 8.0 ns in lipid bilayers [9]

Key Applications and Mechanisms
C6-NBD-PC is a versatile probe with numerous applications in cellular research.

Probing Membrane Dynamics and Lipid Flippase Activity: One of the primary uses of C6-
NBD-PC is to measure the activity of lipid flippases—ATP-dependent transporters that move

specific phospholipids from the exoplasmic (outer) to the cytosolic (inner) leaflet of the

plasma membrane.[2][7] By monitoring the rate of internalization of the probe, researchers

can quantify the activity of these crucial enzymes.

Visualizing Intracellular Lipid Trafficking: Once flipped to the inner leaflet, C6-NBD-PC serves

as a tracer for lipid movement to various organelles.[10] Studies in yeast and mammalian

cells have shown that it distributes from the plasma membrane to the endoplasmic reticulum,

mitochondria, and, in some cases, is transported to the vacuole or lysosome for degradation

via vesicular transport.[10][11]

Enzyme Assays (Phospholipase A2): C6-NBD-PC is an effective substrate for phospholipase

A2 (PLA2).[12] Hydrolysis by PLA2 cleaves the NBD-labeled fatty acid from the glycerol
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backbone.[12] This event causes a significant change in the fluorescence signal due to the

de-quenching of the NBD fluorophore as it is released into the aqueous environment,

providing a method for continuously monitoring enzyme activity.[12]

Förster Resonance Energy Transfer (FRET) Assays: In biophysical studies, C6-NBD-PC can

act as a FRET acceptor.[3][4] When paired with a suitable donor fluorophore, such as

diphenylhexatriene (DPH), FRET can be used to study the lateral distribution of lipids in a

membrane and detect lipid domain formation.[3]

Intracellular Trafficking Pathway
The journey of C6-NBD-PC within a eukaryotic cell is a multi-step process that involves both

protein-mediated transport and vesicular trafficking. This pathway highlights the complex

machinery cells use to maintain lipid homeostasis.
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Caption: Intracellular trafficking pathway of C6-NBD-PC.

Detailed Experimental Protocols
The following protocols provide standardized methodologies for the most common applications

of C6-NBD-PC.

Live-Cell Imaging of Lipid Uptake via Fluorescence
Microscopy
This protocol allows for the visualization of C6-NBD-PC internalization and its subsequent

trafficking to intracellular organelles.
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Methodology

Reagent Preparation: Prepare a 1 mM stock solution of C6-NBD-PC in ethanol or chloroform

and store it at -80°C.[7] Prepare a 5% (w/v) fatty acid-free bovine serum albumin (BSA)

solution in a suitable buffer (e.g., HBSS).[7]

NBD-Lipid/BSA Complex Formation: Evaporate a required volume of the C6-NBD-PC stock

solution under a stream of nitrogen. Resuspend the lipid film in ethanol and add it to the BSA

solution while vortexing to create a working solution (e.g., 5 µM C6-NBD-PC complexed with

BSA).[13]

Cell Preparation: Seed adherent cells on glass-bottom dishes or coverslips and grow to the

desired confluency.

Labeling: Wash the cells with ice-cold buffer. Incubate the cells with the NBD-lipid/BSA

complex on ice or at 4°C for 30 minutes.[14] This step allows the probe to insert into the

plasma membrane while minimizing internalization.

Chase: Wash the cells three times with ice-cold buffer to remove any unincorporated probe.

[11] Add fresh, pre-warmed (37°C) culture medium to the cells and transfer them to a 37°C

incubator or a heated microscope stage to initiate uptake.[14]

Imaging: Acquire images at various time points using a confocal fluorescence microscope.

Use an appropriate filter set for NBD (e.g., excitation at 488 nm, emission captured at 500-

550 nm). It is recommended to use brightfield to focus on the cells before switching to

fluorescence to minimize photobleaching.[7]
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1. Prepare C6-NBD-PC/BSA Complex

4. Label cells with probe at 4°C for 30 min

2. Seed cells on glass-bottom dish

3. Wash cells with ice-cold buffer

5. Wash 3x with ice-cold buffer

6. Add pre-warmed medium (37°C Chase)

7. Image at time points (t=0, 15, 30, 60 min)

8. Analyze intracellular fluorescence

 

1. Prepare single-cell suspension
(1-2 x 10^6 cells/mL)

2. Pre-warm cells to 15°C

3. Add C6-NBD-PC (1 µM)
and incubate

4. At each time point, transfer aliquot
to ice-cold BSA buffer

5. Incubate on ice (Back-Extraction)

6. Analyze immediately by Flow Cytometry

7. Gate on live cells and quantify
mean fluorescence intensity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prepare Donor Liposomes
(e.g., DOPC + NBD-PC + Rhod-PE)

3. Extrude both to form 100 nm LUVs

2. Prepare Acceptor Liposomes
(e.g., DOPC only)

4. Mix liposomes in microplate well

5. Add purified protein of interest

6. Measure NBD fluorescence increase
over time in a plate reader

7. Calculate rate of lipid transfer

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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